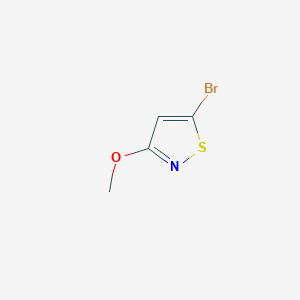

5-Bromo-3-methoxy-1,2-thiazole

Description

The 1,2-Thiazole Ring System: Significance and Structural Characteristics

The 1,2-thiazole, also known as isothiazole (B42339), is a five-membered aromatic heterocyclic compound containing one nitrogen and one sulfur atom in adjacent positions. wikipedia.org This arrangement distinguishes it from its more common isomer, 1,3-thiazole. The isothiazole ring is a planar structure characterized by significant π-electron delocalization, which imparts aromatic character. sysrevpharm.org This aromaticity contributes to its relative stability and influences its chemical reactivity.

The isothiazole nucleus is a key structural motif found in a variety of biologically active compounds. Its presence in pharmaceutical drugs such as the antipsychotics ziprasidone (B1663615) and perospirone (B130592) highlights its significance in medicinal chemistry. wikipedia.org The ring system's ability to engage in various biological interactions has made it a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. sysrevpharm.orgnih.govmedwinpublishers.com

Table 1: Structural and Physicochemical Properties of the Parent 1,2-Thiazole Ring

| Property | Value |

| Chemical Formula | C₃H₃NS |

| Molar Mass | 85.12 g·mol⁻¹ |

| Appearance | Pale yellow liquid (for 1,3-thiazole) |

| Boiling Point | 114 °C (237 °F; 387 K) |

| Acidity (pKa of conjugate acid) | -0.5 |

| Key Structural Feature | Unsaturated 5-membered ring with an S-N bond |

Strategic Importance of Halogenated and Alkoxy-Substituted Heterocycles in Synthetic Design

The introduction of halogen and alkoxy substituents onto heterocyclic rings is a fundamental strategy in modern synthetic and medicinal chemistry. sigmaaldrich.comresearchgate.netresearchgate.net These functional groups significantly influence the molecule's physicochemical properties and provide versatile handles for further chemical modifications.

Halogenated Heterocycles: The presence of a halogen atom, such as bromine, on a heterocyclic core serves multiple purposes. sigmaaldrich.com Halogens are highly electrophilic and can act as good leaving groups, making them pivotal for a variety of transformations, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). sigmaaldrich.commdpi.com This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nih.gov From a medicinal chemistry perspective, halogenation can enhance a molecule's metabolic stability by blocking sites susceptible to metabolic degradation. researchgate.net It can also increase membrane permeability, which may facilitate crossing the blood-brain barrier, and can introduce specific interactions, like halogen bonding, to improve binding affinity with biological targets. researchgate.net

Alkoxy-Substituted Heterocycles: Alkoxy groups, such as the methoxy (B1213986) group (-OCH₃), are also crucial in molecular design. They are strong electron-donating groups through resonance, which can modulate the electron density of the heterocyclic ring and influence its reactivity in both electrophilic and nucleophilic substitution reactions. The presence of an alkoxy group can also affect a compound's solubility, lipophilicity, and conformational preferences. These modifications are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

Research Rationale for Investigating 5-Bromo-3-methoxy-1,2-thiazole and its Derivatives

The specific structure of this compound makes it a highly valuable intermediate for synthetic chemists. The rationale for its investigation is rooted in the strategic combination of its three key components: the isothiazole core, the bromine atom at the 5-position, and the methoxy group at the 3-position.

The isothiazole ring itself is a proven pharmacophore. wikipedia.orgmedwinpublishers.com The bromine atom at the C5 position provides a reactive site for introducing a wide array of substituents via cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. nih.gov This is a common strategy for developing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, the synthesis of various thiazole-based analogs often involves the use of a brominated precursor to build molecular diversity. nih.gov

Simultaneously, the methoxy group at the C3 position electronically modifies the ring system. Its electron-donating nature influences the reactivity of the other positions on the ring and can play a role in modulating the biological activity of the final target molecules. The combination of an electron-donating group (methoxy) and a synthetically versatile handle (bromo) on a biologically relevant scaffold makes this compound an ideal starting material for creating novel compounds for screening in various therapeutic areas, including anticancer and antimicrobial research. nih.govnih.gov Derivatives such as 4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde (B2500322) further underscore the utility of this substitution pattern in providing building blocks for more complex structures. sigmaaldrich.com

Table 2: Key Features and Synthetic Potential of this compound

| Molecular Feature | Position | Role in Synthetic Design |

| 1,2-Thiazole Ring | Core Scaffold | Biologically relevant nucleus, aromatic and relatively stable. wikipedia.orgsysrevpharm.org |

| Bromo Group | C5 | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Stille), enabling diversification. sigmaaldrich.comnih.gov |

| Methoxy Group | C3 | Electron-donating group, modulates ring electronics and influences reactivity and biological properties. researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxy-1,2-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-2-3(5)8-6-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXMCYASMVTVKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367959-83-8 | |

| Record name | 5-bromo-3-methoxy-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 3 Methoxy 1,2 Thiazole and Its Functionalized Congeners

De Novo Synthetic Routes to the 1,2-Thiazole Core Incorporating Methoxy (B1213986) and Bromo Moieties

The fundamental approach to synthesizing 5-Bromo-3-methoxy-1,2-thiazole often involves the construction of the 1,2-thiazole ring system with the desired substituents already in place or introduced during the cyclization process. These de novo syntheses are crucial for creating the core heterocyclic structure.

Mechanistic Investigations of Cyclization Reactions Leading to 1,2-Thiazoles

The formation of the 1,2-thiazole ring, also known as isothiazole (B42339), can be achieved through various cyclization reactions. researchgate.net Mechanistic studies are vital for understanding and optimizing these transformations. One common strategy involves the cyclization of compounds containing pre-formed nitrogen, sulfur, and carbon fragments. researchgate.net For instance, the reaction of β-keto dithioesters or β-keto thioamides with a nitrogen source like ammonium (B1175870) acetate (B1210297) can lead to the formation of the isothiazole ring through a (4+1) annulation strategy. thieme-connect.com This process typically involves a sequence of imine formation, cyclization, and subsequent oxidation to yield the aromatic 1,2-thiazole core. thieme-connect.com

Recent advancements have explored photoredox-catalyzed cascade cyclizations. For example, a [2+2+1] cascade cyclization of 1,6-enynes with thiols, initiated by a sulfur radical, presents a novel route to sulfur-containing polycyclic derivatives. rsc.org While not directly yielding this compound, these mechanistic insights into C-S and C-N bond formation are instrumental in designing new synthetic pathways. rsc.org

Regioselective Introduction of Methoxy and Bromo Functionalities at Positions 3 and 5, respectively

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the synthetic route. The starting materials for de novo syntheses are often chosen to contain precursors to the methoxy and bromo groups at the appropriate positions.

For the introduction of the 3-methoxy group, precursors containing a methoxycarbonyl or a related group can be utilized. The synthesis of 3-hydroxyisothiazole, which can be subsequently methylated, serves as a key intermediate. researchgate.net

The bromo group at the 5-position can be introduced by using a brominated starting material in the cyclization reaction. For example, the Hantzsch thiazole (B1198619) synthesis, a classical method for synthesizing 1,3-thiazoles, involves the condensation of an α-haloketone with a thioamide. iau.irbepls.com While this method traditionally yields 1,3-thiazoles, analogous strategies can be adapted for 1,2-thiazole synthesis, where a brominated precursor would lead to a bromo-substituted product.

Post-Synthetic Functionalization Strategies of this compound

An alternative and often more versatile approach to obtaining this compound involves the functionalization of a pre-existing 1,2-thiazole ring. This allows for the late-stage introduction of the desired bromo and methoxy groups, providing flexibility in the synthesis of a range of analogs.

Electrophilic Bromination at the 5-Position of Thiazole Precursors

The introduction of a bromine atom at the 5-position of a 3-methoxy-1,2-thiazole precursor is typically achieved through electrophilic bromination. The thiazole ring is susceptible to electrophilic attack, with the position of substitution being directed by the existing substituents. wikipedia.org The electron-donating nature of the methoxy group at the 3-position can influence the reactivity and regioselectivity of the bromination.

Reagents such as N-bromosuccinimide (NBS) are commonly employed for such transformations. lookchem.com In a study on the synthesis of thiazole-based stilbene (B7821643) analogs, sequential bromination of a 2-methylthiazole (B1294427) derivative was performed, with the first bromination occurring at the 5-position using NBS. nih.gov Similarly, enzymatic bromination using a vanadium-dependent haloperoxidase has been shown to be effective for the 5-bromination of 2-aminothiazoles, offering a greener alternative to traditional chemical methods. nih.govacs.org

| Reagent/Catalyst | Substrate | Product | Yield (%) | Reference |

| NBS | 4-(4-halophenyl)-2-methylthiazole | 5-bromo-4-(4-halophenyl)-2-methylthiazole | 81.5 | nih.gov |

| Vanadium-dependent haloperoxidase | 2-aminothiazole | 2-amino-5-bromothiazole | >95 | nih.govacs.org |

Nucleophilic Substitution or Alkylation for 3-Methoxy Group Introduction

The 3-methoxy group can be introduced onto the 1,2-thiazole ring via nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position. For instance, a 3-halo-1,2-thiazole can react with sodium methoxide (B1231860) to yield the corresponding 3-methoxy derivative. While direct examples for 5-bromo-1,2-thiazole are not prevalent in the provided context, this remains a standard and viable synthetic strategy in heterocyclic chemistry.

Alternatively, if a 3-hydroxy-1,2-thiazole is available, O-alkylation with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base would furnish the 3-methoxy group. The synthesis of 3-hydroxyisothiazole is a known process, making this a feasible route. researchgate.net

Derivatization of the Bromine Atom for Further Synthetic Elaboration

The bromine atom at the 5-position of this compound is a versatile handle for further synthetic transformations, most notably through cross-coupling reactions. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this intermediate.

Suzuki-Miyaura cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. The 5-bromo-1,2-thiazole moiety can be coupled with various boronic acids or their esters in the presence of a palladium catalyst to introduce aryl, heteroaryl, or alkyl groups. nih.govacs.org For instance, enzymatically brominated 2-aminothiazoles have been successfully subjected to Suzuki-Miyaura coupling without purification of the brominated intermediate. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 5-bromo-4-phenyl-2-aminothiazole | Phenylboronic acid | Pd catalyst | 5-phenyl-4-phenyl-2-aminothiazole | nih.govacs.org |

| 5-bromo-4-phenyl-2-aminothiazole | 4-methoxyphenylboronic acid | Pd catalyst | 5-(4-methoxyphenyl)-4-phenyl-2-aminothiazole | nih.govacs.org |

This derivatization capability underscores the importance of this compound as a key building block in the synthesis of more complex and potentially bioactive molecules.

Reactivity Profiles and Mechanistic Studies of 5 Bromo 3 Methoxy 1,2 Thiazole

Nucleophilic Aromatic Substitution Reactions on the 1,2-Thiazole Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds. The electron-withdrawing nature of the nitrogen and sulfur atoms in the 1,2-thiazole ring lowers the electron density of the carbon atoms, making the ring susceptible to attack by nucleophiles, particularly when a good leaving group is present.

The carbon-bromine bond at the C5 position of 5-Bromo-3-methoxy-1,2-thiazole is the primary site for nucleophilic aromatic substitution. The bromine atom serves as a readily displaceable leaving group. The reactivity at this position is enhanced by the electron-deficient nature of the thiazole (B1198619) ring. Various nucleophiles can displace the bromide ion, leading to a wide array of 5-substituted-3-methoxy-1,2-thiazole derivatives.

Studies on analogous halogenated thiazole and triazine systems demonstrate that nucleophiles such as alkoxides, phenoxides, amines, and thiols can effectively replace a halogen atom. nih.govsciepub.comresearchgate.net For instance, the reaction of similar bromo-heterocycles with phenols proceeds via a concerted SNAr mechanism. nih.gov In the case of this compound, reaction with a nucleophile like sodium methoxide (B1231860) would be expected to proceed readily at the C5 position to yield 3,5-dimethoxy-1,2-thiazole. sciepub.com The general order of reactivity for halogens in such systems is I > Br > Cl > F.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at the C5 Position

| Nucleophile (Nu-H) | Reagent | Product |

|---|---|---|

| Alcohol (R-OH) | NaOR | 5-Alkoxy-3-methoxy-1,2-thiazole |

| Phenol (Ar-OH) | NaOAr / K₂CO₃ | 5-Aryloxy-3-methoxy-1,2-thiazole |

| Amine (R₂NH) | R₂NH, Base | 5-(Dialkylamino)-3-methoxy-1,2-thiazole |

| Thiol (R-SH) | NaSR | 5-(Alkylthio)-3-methoxy-1,2-thiazole |

The methoxy (B1213986) group at the C3 position is generally a less effective leaving group than the bromine atom at C5. Consequently, nucleophilic displacement of the methoxy group requires more forcing reaction conditions. However, transformations are possible, often after activation of the methoxy group. For example, acid-catalyzed hydrolysis could convert the methoxy group to a hydroxyl group, yielding 5-bromo-1,2-thiazol-3(2H)-one. The relative reactivity of leaving groups on a thiazole ring often follows the trend of halide > methoxy. Research on chlorothiazoles indicates that the reactivity towards nucleophiles like sodium methoxide can be highly dependent on the position of the substituent. sciepub.com While the C5-bromo position is the most likely site of initial attack, subsequent or forced reactions could potentially involve the C3-methoxy group.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C5-Br bond in this compound is an ideal handle for such transformations, enabling the introduction of a wide variety of substituents onto the thiazole core.

The Suzuki-Miyaura coupling reaction is one of the most widely used methods for forming C-C bonds. It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. This compound is an excellent substrate for this reaction, where the C5-Br bond undergoes oxidative addition to the Pd(0) catalyst. The resulting organopalladium species then reacts with a boronic acid or its ester in the presence of a base to form the desired 5-aryl- or 5-vinyl-3-methoxy-1,2-thiazole product. beilstein-archives.orgscispace.com

A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction conditions. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. nih.govresearchgate.net The choice of base, such as sodium carbonate, cesium carbonate, or potassium phosphate, is also crucial for the reaction's success. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have also been shown to be highly efficient for thiazole derivatives, often proceeding rapidly in aqueous media. scispace.com

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | Good to Excellent |

| PdCl₂(dppf) | dppf | Ag₂CO₃ | MeCN | 80 | ~81-97 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-110 | Good to Excellent |

| PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | Dioxane | 100 | Moderate to Good |

Yields are based on studies of analogous bromo-substituted heterocyclic compounds. uzh.chrsc.org

Beyond the Suzuki-Miyaura reaction, the C5-bromo position of this compound is amenable to other palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of diverse functional groups.

Heck Coupling: This reaction couples the bromothiazole with an alkene to form a 5-alkenyl-3-methoxy-1,2-thiazole. The reaction is typically catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is employed. This reaction involves a palladium catalyst and a copper(I) co-catalyst to couple the bromothiazole with a terminal alkyne, yielding a 5-alkynyl-3-methoxy-1,2-thiazole. Studies on similar bromothiazoles have shown that Sonogashira reactions can be efficient, though temperature control is important to prevent side reactions like polymerization of the alkyne. beilstein-archives.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromothiazole with an amine in the presence of a palladium catalyst and a strong base. This provides a direct route to 5-amino-3-methoxy-1,2-thiazole derivatives.

Stille Coupling: This reaction utilizes organotin reagents as the coupling partner to form new carbon-carbon bonds.

Lithiation and Electrophilic Quenching for Regioselective Functionalization

Lithiation followed by reaction with an electrophile is a powerful strategy for the regioselective functionalization of heterocyclic compounds. In the case of this compound, this method can be used to introduce a variety of functional groups at the C5 position via a halogen-metal exchange mechanism.

The reaction is typically initiated by treating the bromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C). growingscience.com This results in a rapid exchange of the bromine atom for a lithium atom, forming the highly reactive 3-methoxy-1,2-thiazol-5-yl-lithium intermediate. This organolithium species can then be "quenched" by adding an electrophile. This two-step sequence allows for the precise introduction of a functional group at the position formerly occupied by the bromine atom. semanticscholar.org The choice of electrophile determines the final product.

Table 3: Functionalization via Lithiation and Electrophilic Quenching

| Step 1: Reagent | Intermediate | Step 2: Electrophile (E⁺) | Quenching Reagent | Final Product at C5 |

|---|---|---|---|---|

| n-BuLi | 3-methoxy-1,2-thiazol-5-yl-lithium | Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| n-BuLi | 3-methoxy-1,2-thiazol-5-yl-lithium | Aldehyde | R-CHO | Secondary Alcohol (-CH(OH)R) |

| n-BuLi | 3-methoxy-1,2-thiazol-5-yl-lithium | N,N-Dimethylformamide | DMF | Aldehyde (-CHO) |

| n-BuLi | 3-methoxy-1,2-thiazol-5-yl-lithium | Alkyl Halide | R-X | Alkyl Group (-R) |

| n-BuLi | 3-methoxy-1,2-thiazol-5-yl-lithium | Trimethylsilyl chloride | TMSCl | Trimethylsilyl Group (-SiMe₃) |

This methodology provides a complementary approach to cross-coupling reactions for the synthesis of diverse 5-substituted 1,2-thiazoles. mdpi.com

Oxidative and Reductive Transformations of the 1,2-Thiazole Heterocycle

The isothiazole (B42339) ring, being an electron-rich aromatic system, can undergo various oxidative and reductive transformations. The presence of a sulfur atom allows for oxidation to S-oxides and S,S-dioxides, which significantly alters the electronic properties and reactivity of the ring.

Oxidative Transformations

Oxidation of the sulfur atom in the isothiazole ring is a common transformation, typically leading to the formation of isothiazole 1,1-dioxides. These transformations often employ strong oxidizing agents. For instance, the oxidation of 2-substituted isothiazol-3(2H)-ones has been shown to result in ring expansion to 3,4-dihydro-1,3-thiazin-4(2H)-ones. While not a direct oxidation of the sulfur to a stable oxide, this demonstrates the reactivity of the isothiazole nucleus under oxidative conditions.

In the case of this compound, oxidation would be expected to occur at the sulfur atom. The resulting S-oxide or S,S-dioxide would exhibit modified reactivity. For example, 5-Bromo-3-diethylamino-4-(4-methoxyphenyl)-2,3-dihydroisothiazole 1,1-dioxide is known to react smoothly with organotin compounds in the presence of palladium catalysts to yield 5-substituted derivatives researchgate.net. This suggests that oxidation of this compound to its corresponding S,S-dioxide could activate the C5 position for further functionalization, despite the presence of the bromine atom.

| Reactant | Oxidizing Agent | Product | Reference |

| 2-Substituted isothiazol-3(2H)-ones | Rhodium(II)-catalyzed addition of diazo compounds | 3,4-Dihydro-1,3-thiazin-4(2H)-ones | rsc.org |

| 5-Bromo-3-diethylamino-4-(4-methoxyphenyl)-2,3-dihydro-isothiazole 1,1-dioxide | - | 5-Substituted derivatives (via reaction with organotin compounds) | researchgate.net |

Reductive Transformations

The reduction of the isothiazole ring is less commonly reported than its oxidation. However, certain conditions can lead to the reduction of substituents on the ring. For instance, the reduction of iodine at position 5 of 3-Bromo-4-iodoisothiazole has been observed researchgate.net. This suggests that the bromine atom at the C5 position of this compound could potentially be removed under reductive conditions, although this would depend on the specific reducing agent and reaction conditions employed.

Ring Transformations and Rearrangement Pathways of this compound

The isothiazole ring can undergo a variety of ring transformations and rearrangements, often initiated by nucleophilic attack, thermal conditions, or photochemical activation. These reactions can lead to the formation of other heterocyclic systems.

Ring Transformations

Several studies have documented the transformation of the isothiazole ring into other heterocycles. For example, 5-aminoisothiazoles have been shown to undergo ring transformation to 1,2,4-thiadiazole (B1232254) derivatives. This transformation is believed to proceed through the intermediacy of a π-sulfurane.

Another notable ring transformation involves the thermolysis of 5,5′-bi(1,2,3-dithiazolylidenes) which can rearrange to form isothiazolo[5,4-d]isothiazoles. While this is a transformation of a related sulfur-nitrogen heterocycle, it highlights the potential for complex rearrangements within this class of compounds.

The reaction of 2-substituted isothiazol-3(2H)-ones with diazo compounds, catalyzed by rhodium(II), results in a ring expansion to form 3,4-dihydro-1,3-thiazin-4(2H)-ones rsc.org. This indicates that the isothiazole ring can be susceptible to ring-opening and subsequent recyclization to form larger heterocyclic systems.

| Starting Material | Reagent/Condition | Product | Reference |

| 5-Aminoisothiazoles | Aromatic nitriles and imidates | 1,2,4-Thiadiazole derivatives | researchgate.net |

| 5,5′-Bi(1,2,3-dithiazolylidenes) | Thermolysis | Isothiazolo[5,4-d]isothiazoles | nih.gov |

| 2-Substituted isothiazol-3(2H)-ones | Diazo compounds/Rhodium(II) catalyst | 3,4-Dihydro-1,3-thiazin-4(2H)-ones | rsc.org |

Rearrangement Pathways

Rearrangements of the isothiazole ring itself, without the incorporation of external atoms into the new ring, are also known. For instance, the tandem photoarylation and photoisomerization of 2-iodothiazole-5-carboxylic acid ethyl ester can lead to the formation of 3-phenyl(heteroaryl)isothiazole-3-carboxylic acid ethyl esters. This suggests that photochemical conditions could potentially induce rearrangements in this compound, possibly involving the migration of substituents.

The presence of the methoxy group at the C3 position and the bromo group at the C5 position would significantly influence the electronic distribution within the isothiazole ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack that could initiate a rearrangement cascade. However, specific studies detailing the rearrangement pathways of this compound are not extensively documented. General principles of isothiazole chemistry suggest that reactions involving cleavage of the N-S bond followed by recyclization are plausible routes for rearrangement.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 3 Methoxy 1,2 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For 5-Bromo-3-methoxy-1,2-thiazole, ¹H NMR spectroscopy would be expected to show distinct signals for the methoxy (B1213986) protons (-OCH₃) and the single proton on the thiazole (B1198619) ring. The methoxy group protons would likely appear as a sharp singlet, while the chemical shift of the thiazole ring proton would be influenced by the electronegativity of the adjacent sulfur, nitrogen, and bromine atoms.

¹³C NMR spectroscopy would complement this by providing signals for each of the four unique carbon atoms in the thiazole ring and the methoxy group. The chemical shifts would help confirm the connectivity, with the carbon atom bonded to the bromine (C5) and the carbon atom bonded to the methoxy group (C3) showing characteristic shifts due to the electronic effects of these substituents. While specific experimental data is not available, analysis of related thiazole structures suggests that the carbon atoms of the ring appear in a range of approximately 100-170 ppm nih.govnih.gov.

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

Correlation Spectroscopy (COSY): This technique would establish correlations between coupled protons. For this molecule, it would primarily confirm the absence of proton-proton coupling for the isolated ring proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would unambiguously link the thiazole ring proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for C-H, C=N, C-S, and C-O stretching and bending vibrations. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while C=N stretching in thiazole rings is often observed in the 1625-1598 cm⁻¹ region amazonaws.comvscht.cz. The C-O stretching of the methoxy group would likely produce a strong band in the 1250-1000 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₄H₄BrNOS), the predicted monoisotopic mass is 192.9197 Da.

HRMS analysis would confirm this mass with high precision. Furthermore, the presence of bromine would be evident from the characteristic isotopic pattern, where the M+2 peak (containing the ⁸¹Br isotope) is nearly equal in intensity to the molecular ion peak (containing the ⁷⁹Br isotope) libretexts.org. Fragmentation studies would reveal how the molecule breaks apart upon ionization, providing further structural confirmation semanticscholar.orglibretexts.orgsapub.org.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 193.9270 |

| [M+Na]⁺ | 215.9089 |

| [M-H]⁻ | 191.9124 |

| [M+K]⁺ | 231.8829 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound. While crystal structures for numerous substituted thiazole derivatives have been reported, confirming details like crystal system, space group, and unit cell dimensions, no specific data for the title compound is currently available in the literature nih.govtandfonline.comrsc.orgrsc.org. Such an analysis would definitively confirm the planar structure of the thiazole ring and the spatial orientation of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Thiazole-based compounds typically exhibit absorption maxima in the ultraviolet region spectrabase.comrsc.orgresearchgate.net. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands related to π→π* and n→π* transitions within the heterocyclic aromatic system. The precise wavelength of maximum absorbance (λmax) would be influenced by the electronic effects of the bromo and methoxy substituents. For comparison, more complex azo-thiazole derivatives have shown absorption maxima in the range of 358-410 nm researchgate.netscielo.org.zanih.gov.

Computational and Theoretical Chemistry Studies of 5 Bromo 3 Methoxy 1,2 Thiazole

Electronic Structure Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule, which in turn dictates its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. nih.gov By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), the ground state structure of 5-Bromo-3-methoxy-1,2-thiazole can be accurately predicted. mdpi.comsemanticscholar.org These calculations provide precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape at its lowest energy state. The optimized structure is confirmed to be at a true energy minimum on the potential energy surface when no imaginary vibrational frequencies are found. semanticscholar.org

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for related thiazole (B1198619) structures, as specific experimental data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | 1.75 |

| C-N Bond Length (Å) | 1.32 |

| C-Br Bond Length (Å) | 1.88 |

| C-O Bond Length (Å) | 1.35 |

| C-S-N Bond Angle (°) | 92.5 |

| S-C-C Bond Angle (°) | 110.0 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. nanobioletters.comuomphysics.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. uomphysics.net A smaller gap suggests higher reactivity. For thiazole derivatives, the HOMO is often distributed over the thiazole ring and substituents, while the LUMO is similarly delocalized. researchgate.net This distribution influences the molecule's electronic transitions and its behavior in chemical reactions. acs.org

Table 2: Calculated Frontier Orbital Energies for this compound Note: These values are representative examples derived from computational studies on analogous thiazole compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.50 |

| Energy Gap (ΔE) | 5.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in predicting the sites susceptible to electrophilic and nucleophilic attacks. semanticscholar.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas prone to attack by electrophiles. For this compound, these regions are expected around the nitrogen and oxygen atoms due to their high electronegativity. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. Such positive regions would be located around the hydrogen atoms and potentially the bromine atom. nih.govnih.gov

Mechanistic Probing of Reaction Pathways Utilizing Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. dcu.ie For this compound, computational methods can be used to model reactions such as nucleophilic aromatic substitution. sciepub.com For instance, the reaction with a nucleophile like sodium methoxide (B1231860) could be studied to determine whether the substitution occurs at the bromine-bearing carbon. DFT calculations can elucidate the step-by-step mechanism, calculate the activation energies for each step, and predict the reaction's feasibility and kinetics, offering insights that are often difficult to obtain experimentally. mdpi.com

Prediction and Correlation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting various types of molecular spectra. nih.gov For this compound, DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.comresearchgate.net By comparing these calculated frequencies with experimental data, a precise assignment of vibrational modes to specific bonds and functional groups can be achieved. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives. nih.gov Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. nih.gov

Table 3: Comparison of Key Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) Note: This table presents a hypothetical correlation for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3080 | 3050-3150 |

| C-H stretch (methoxy) | 2950 | 2930-2970 |

| C=N stretch | 1580 | 1570-1620 |

| C-O stretch | 1250 | 1230-1270 |

| C-Br stretch | 650 | 630-670 |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, although more commonly applied to larger systems, could be used to simulate the behavior of this compound in a solvent over time. This would provide insights into its solvation dynamics and how it interacts with surrounding molecules, which is crucial for understanding its behavior in a biological or chemical system.

Investigation of 5 Bromo 3 Methoxy 1,2 Thiazole in Advanced Synthetic Applications

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

5-Bromo-3-methoxy-1,2-thiazole serves as a highly valuable and versatile building block in synthetic organic chemistry. The thiazole (B1198619) ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. mdpi.comresearchgate.netnih.gov The specific substitution pattern of this compound, featuring a methoxy (B1213986) group at the C3 position and a bromine atom at the C5 position, provides distinct reactive handles for strategic molecular elaboration.

The bromine atom at the C5 position is particularly significant, as it makes the molecule an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromine can be readily displaced in Suzuki, Heck, and Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl groups, respectively. This capability allows for the straightforward synthesis of complex, multi-ring systems built upon the 1,2-thiazole core. The synthesis of various 5-substituted-2-aminothiazoles has been demonstrated through a two-step halogenation/nucleophilic substitution protocol, highlighting the reactivity of the C5 position.

Furthermore, the thiazole nucleus itself is a key component in the synthesis of larger heterocyclic systems. nih.govresearchgate.netbeilstein-journals.org The inherent reactivity of the thiazole ring, combined with the functional handles provided by the bromo and methoxy substituents, enables its incorporation into intricate molecular architectures. researchgate.net Synthetic chemists leverage these features to construct libraries of novel compounds for various applications, from medicinal chemistry to materials science. The development of one-pot methods for creating highly functionalized 5-bromo-2-aminothiazoles underscores the utility of brominated thiazoles as key intermediates. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Interaction Mechanisms

The 1,2-thiazole scaffold is a cornerstone in the design of novel enzyme inhibitors. By systematically modifying the structure of this compound, medicinal chemists can probe and modulate interactions with enzyme active sites. The synthesis of derivatives often begins with the substitution of the bromine atom at the C5 position, which serves as a convenient anchor point for introducing diverse chemical functionalities.

For example, in the development of anticancer agents, thiazole-based stilbene (B7821643) analogs have been synthesized and evaluated as DNA topoisomerase IB inhibitors. nih.gov In these studies, the 5-bromo-thiazole intermediate is a crucial precursor. nih.gov Although the bromine was ultimately reduced in the final products via the Wittig–Horner reaction conditions, its initial presence was essential for the synthetic strategy. nih.gov Structure-activity relationship (SAR) studies on such compounds revealed that substituents on the phenyl rings attached to the thiazole core significantly influence inhibitory activity. nih.gov

Similarly, thiazole derivatives have been investigated as inhibitors for other enzymes, such as tubulin polymerization. nih.govnih.gov SAR studies in this area have shown that the nature of the substituent at the C2 and C4/C5 positions of the thiazole ring is critical for activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group on the thiazole ring is a common feature in many potent tubulin inhibitors. nih.gov The substitution of the bromine on a 5-bromo-thiazole core with various groups allows for a systematic exploration of the chemical space around the enzyme's binding pocket, leading to the optimization of inhibitory potency. d-nb.info

The following table summarizes the inhibitory activities of selected thiazole derivatives against various enzymes, illustrating the impact of structural modifications.

| Compound ID | Target Enzyme | Modification from Core Scaffold | IC₅₀ (µM) |

| 8 | Topoisomerase IB | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | ++++ (High Inhibition) |

| 11 | Topoisomerase IB | (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | +++ (Good Inhibition) |

| 5b | Tubulin Polymerization | 4-(4-ethoxyphenyl)-thiazol-2-amine derivative | 0.015 |

| 5c | Tubulin Polymerization | 4-(2-bromo-3,4,5-trimethoxyphenyl)-thiazol-2-amine derivative | > 10 |

| 51am | c-Met Kinase | Thiazole carboxamide derivative | 0.011 |

| VEGFR-2 Inhibitor (Compd. 4) | VEGFR-2 | 2-[5-(4-chlorophenyl)-1,3-thiazole-2-yl]-1-acetyl hydrazine | 0.093 |

Data sourced from multiple studies to illustrate general SAR principles for the thiazole scaffold. mdpi.comnih.govnih.gov

Understanding the binding affinity and specificity of this compound derivatives is crucial for developing targeted therapeutics. Researchers employ a combination of in vitro biochemical assays and in silico molecular docking studies to elucidate how these molecules interact with their biological targets.

Molecular docking studies provide insights into the putative binding modes of thiazole derivatives within the active site of a target protein. For example, in the context of tubulin polymerization inhibitors, docking simulations have helped to rationalize the observed SAR. nih.gov These studies often show that the thiazole core can form key hydrogen bonds and hydrophobic interactions with amino acid residues. Modifications, such as changing the substituent at the C5 position (where the bromine is located in the parent compound), can dramatically alter these interactions, thereby affecting binding affinity.

Biochemical assays provide quantitative data on binding and inhibition. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of an inhibitor. Studies on various thiazole derivatives have reported IC₅₀ values ranging from nanomolar to micromolar concentrations against different targets, including various cancer cell lines and specific enzymes. mdpi.comnih.govnih.gov For example, a thiazole-naphthalene derivative, compound 5b , was found to be a highly potent antiproliferative agent with an IC₅₀ value of 15 nM against the MCF-7 cancer cell line. nih.gov In contrast, replacing the active group with a 2-bromo-3,4,5-trimethoxyphenyl moiety (5c ) resulted in a significant loss of activity (IC₅₀ > 10 µM), demonstrating the high specificity of the interaction. nih.gov

The table below presents binding affinity data for representative thiazole-based compounds against various biological targets, highlighting the specificity that can be achieved through chemical modification.

| Compound | Target | Cell Line | IC₅₀ (µM) |

| Compound 8 | Proliferation | MCF-7 (Breast Cancer) | 0.78 |

| Compound 11 | Proliferation | HCT116 (Colon Cancer) | 0.62 |

| Compound 4 | Proliferation | MCF-7 (Breast Cancer) | 5.73 |

| Compound 5b | Proliferation | MCF-7 (Breast Cancer) | 0.015 |

| Compound 7c | Tubulin Polymerization | (Biochemical Assay) | 2.00 |

| Compound 9a | Tubulin Polymerization | (Biochemical Assay) | 2.38 |

Data compiled from studies on thiazole derivatives to showcase the range of biological activities. mdpi.comnih.govnih.gov

Development as a Scaffold in Chemical Biology Probes

The thiazole ring, including functionalized variants like this compound, represents a privileged scaffold for the development of chemical biology probes. researchgate.netnih.gov These probes are essential tools designed to interrogate biological systems, identify new therapeutic targets, and elucidate cellular mechanisms. The synthetic tractability of the 5-bromo-thiazole core allows for the incorporation of reporter tags, such as fluorescent dyes or biotin, or photoreactive groups for covalent labeling of target proteins.

The ability to easily modify the 5-bromo position via cross-coupling reactions is a significant advantage. This allows for the late-stage functionalization of a core thiazole structure, enabling the creation of a suite of probes from a common intermediate. For example, a potent and selective enzyme inhibitor based on the thiazole scaffold can be converted into a probe by attaching an alkyne or azide handle at the C5 position. This handle can then be used in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach a fluorescent reporter for imaging experiments or an affinity tag for target identification via proteomics.

Thiazole derivatives have been utilized in the synthesis of fluorescent dyes and chemosensors, demonstrating the inherent potential of the scaffold for probe development. researchgate.net The rigid, aromatic nature of the thiazole ring can contribute to favorable photophysical properties in fluorescent probes. By rationally designing derivatives of this compound, researchers can develop sophisticated molecular tools to visualize and manipulate biological processes with high precision.

Applications in Materials Science (e.g., optical properties, conducting polymers)

Beyond its biological applications, the thiazole heterocycle is an important structural motif in materials science. The electron-rich nature of the thiazole ring, combined with its aromaticity and structural rigidity, makes it a valuable component in the design of organic materials with interesting electronic and optical properties. While specific data for this compound in materials science is limited, the broader class of thiazole-containing molecules has seen significant application.

Thiazole units are incorporated into the backbones of conducting polymers. These polymers are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The inclusion of thiazole can influence the polymer's electronic properties, such as its band gap and charge carrier mobility, by modifying the electron density and planarity of the polymer chain.

Furthermore, thiazole derivatives are used in the synthesis of organic dyes. The extended π-conjugation possible in polycyclic aromatic systems containing thiazole rings can lead to strong absorption and emission in the visible spectrum. The functional groups on the thiazole ring, such as the bromo and methoxy groups in this compound, could be used to tune these optical properties or to provide an attachment point for anchoring the dye to a surface or another molecule. The development of efficient synthetic protocols to access diverse thiazole architectures continues to facilitate their exploration in advanced materials. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-3-methoxy-1,2-thiazole, and what factors influence the choice of reagents?

Methodological Answer: The synthesis typically involves functionalization of a pre-formed thiazole ring. A key approach is direct bromination of 3-methoxy-1,2-thiazole using brominating agents like under radical or electrophilic conditions. Alternatively, substitution reactions can introduce bromine via nucleophilic displacement of a leaving group (e.g., chlorine) using or . The choice of solvent (e.g., , ) and temperature (room temp vs. reflux) impacts regioselectivity and yield. For example, polar aprotic solvents enhance nucleophilic substitution efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- NMR Spectroscopy :

- -NMR : The methoxy group () appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons on the thiazole ring resonate between δ 7.0–8.5 ppm, with splitting patterns indicating substitution positions.

- -NMR : The bromine-bearing carbon (C-5) shows a deshielded signal (~δ 110–120 ppm), while the methoxy carbon appears at ~δ 55–60 ppm.

- Mass Spectrometry (MS) : The molecular ion peak () at 208 (for ) and fragment peaks (e.g., loss of , 129) confirm the structure.

- IR Spectroscopy : Stretching vibrations for (~550–600 cm) and in methoxy (~1250 cm) are diagnostic .

Q. How does the presence of bromine and methoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at C-5 acts as a good leaving group, facilitating nucleophilic substitution (e.g., with amines or thiols). The methoxy group at C-3 is electron-donating, which deactivates the ring toward electrophilic substitution but directs nucleophiles to the brominated position. For example, in Suzuki-Miyaura cross-coupling reactions, palladium catalysts (e.g., ) enable coupling with aryl boronic acids at C-5, retaining the methoxy group for further functionalization .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses, particularly considering competing side reactions?

Methodological Answer:

- Controlled Bromination : Use stoichiometric with a radical initiator (e.g., ) to minimize over-bromination.

- Protection-Deprotection : Temporarily protect the methoxy group (e.g., as a ether) during bromination to prevent oxidation.

- Catalytic Systems : Employ -based catalysts for selective cross-coupling without disrupting the thiazole ring. For example, with enhances coupling efficiency with aryl halides .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

- Standardized Assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay) to compare cytotoxicity.

- Structural Confirmation : Verify compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) to rule out impurities as confounding factors.

- Computational Modeling : Perform molecular docking to assess binding affinity variations caused by minor structural differences (e.g., substituent position). For instance, a methoxy group at C-3 vs. C-4 alters interaction with target enzymes .

Q. What computational methods are employed to predict the electronic effects of substituents on the thiazole ring, and how do these correlate with experimental reactivity data?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For this compound, the LUMO is localized at C-5, aligning with observed substitution reactivity.

- Hammett Analysis : Quantify substituent effects using σ values. The methoxy group () mildly deactivates the ring, while bromine () enhances electrophilicity at C-5. Experimental kinetic data (e.g., reaction rates with ) validate these predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.